molecular formula C19H29Cl2N3 B13731100 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18833-75-5

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride

Numéro de catalogue: B13731100
Numéro CAS: 18833-75-5
Poids moléculaire: 370.4 g/mol
Clé InChI: OXJUDRARZUJXDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a dihydrochloride salt of a cyclohepta[b]quinoline derivative with a substituted aminoalkyl side chain. The core structure features a seven-membered cyclohepta ring fused to a quinoline system, modified at position 11 with a (3-dimethylaminopropyl)amino group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Propriétés

Numéro CAS

18833-75-5

Formule moléculaire

C19H29Cl2N3

Poids moléculaire

370.4 g/mol

Nom IUPAC

dimethyl-[3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylamino)propyl]azanium;dichloride

InChI

InChI=1S/C19H27N3.2ClH/c1-22(2)14-8-13-20-19-15-9-4-3-5-11-17(15)21-18-12-7-6-10-16(18)19;;/h6-7,10,12H,3-5,8-9,11,13-14H2,1-2H3,(H,20,21);2*1H

Clé InChI

OXJUDRARZUJXDZ-UHFFFAOYSA-N

SMILES canonique

C[NH+](C)CCCNC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through various synthetic routes. One common method involves the intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of reagents such as phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl . This method yields moderate to excellent results and is favored for its efficiency and reliability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like PIFA.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include PIFA, DDQ, and TMSCl. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions may yield various substituted derivatives of the original compound .

Applications De Recherche Scientifique

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Substituent Molecular Formula Key Properties Biological Activity
Target compound :
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride
(3-(dimethylamino)propyl)amino C₂₁H₃₁Cl₂N₃ (estimated) Predicted moderate BBB penetration due to tertiary amine; potential CNS activity. Likely AChE inhibition (inferred from cyclopenta/cyclohepta-quinoline analogs) .
Analog 1 :
6H-Cyclohepta[b]quinoline, 11-(2-(diethylamino)ethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
2-(diethylamino)ethoxy C₂₀H₂₈Cl₂N₂O Higher lipophilicity; diethyl group may reduce CNS penetration. Not explicitly reported; structural similarity suggests AChE inhibition potential.
Analog 2 :
11-Phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Phenoxy C₂₀H₁₉NO Low polarity; limited BBB penetration. No AChE activity reported; used as a synthetic intermediate.
Analog 3 :
6H-Cyclohepta[b]quinoline, 7,8,9,10-tetrahydro-11-piperidino
Piperidino C₁₉H₂₄N₂ Moderate basicity; potential for peripheral activity. Anticholinergic activity observed in related piperidine derivatives.
Analog 4 :
6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
2-(dimethylamino)ethoxy + chloro C₁₈H₂₃Cl₃N₂O Acute toxicity (LD₅₀ = 750 mg/kg in mice); chloro substituent increases reactivity. High AChE inhibition but marked toxicity .

Key Observations :

Substituent Effects: The (3-dimethylaminopropyl)amino group in the target compound likely enhances water solubility and CNS penetration compared to phenoxy or piperidino analogs . Diethylamino (Analog 1) and dimethylamino (target compound) groups differ in steric bulk, affecting binding to AChE’s catalytic site. Chloro-substituted analogs (e.g., Analog 4) exhibit higher toxicity, possibly due to reactive intermediates .

ADMET Profiles: Cycloheptaquinoline derivatives generally show lower genotoxicity than tetrahydroacridines (e.g., tacrine derivatives) . BBB penetration is superior in compounds with tertiary amines (e.g., dimethylamino groups) compared to nonpolar substituents like phenoxy .

Unlike Analog 4, the absence of a chloro substituent may reduce acute toxicity .

Research Findings and Data Gaps

  • Experimental Data: No direct studies on the target compound were identified. Most inferences derive from cyclopenta[b]quinoline analogs (e.g., Compound 27) .
  • Toxicity: The (3-dimethylaminopropyl)amino group may mitigate cardiotoxicity risks seen in long-chain hydrazinenicotinate derivatives .
  • Synthetic Feasibility : The dihydrochloride salt form simplifies purification and formulation, as seen in related compounds .

Activité Biologique

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound belonging to the quinoline family. Its molecular formula is C_{16}H_{22}Cl_{2}N_{2}, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments. The compound features a bicyclic structure with a cycloheptaquinoline core and a dimethylaminopropyl side chain, which contributes to its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to inhibit the activity of enzymes such as topoisomerase I, disrupting DNA replication and cell division, which is particularly relevant in cancer research. Additionally, studies indicate that it may modulate receptor binding and enzyme activity, leading to significant changes in cellular functions and biochemical pathways.

Antitumor Activity

Research has highlighted the potential of 6H-Cyclohepta(b)quinoline derivatives as antitumor agents . For instance, cytotoxicity assessments using the MTT colorimetric assay demonstrated that certain derivatives exhibited promising activity against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) . The results suggest that modifications in the chemical structure can significantly influence the biological efficacy of these compounds.

Antimicrobial Properties

In addition to its antitumor potential, this compound is also being investigated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved.

Comparative Analysis of Related Compounds

To better understand the biological activity of 6H-Cyclohepta(b)quinoline derivatives, a comparative analysis with structurally related compounds can provide insights into how variations in chemical structure influence pharmacological properties.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine Ethyl substitution at position 4Potential anti-cancer activitySimpler synthesis route
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline Chlorine substitution at position 11Antimicrobial propertiesDifferent reactivity due to halogen presence
6H-Cyclohepta[b]quinolin-11-one Ketone functional group at position 11Antioxidant activityUnique oxidative properties due to carbonyl group

This table illustrates how different substituents can significantly alter the chemical behavior and biological activity of similar compounds.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of various synthesized cycloheptaquinoline derivatives on human cancer cell lines (A549, MCF-7, HCT-116), specific compounds demonstrated significant inhibition of cell viability. For example:

  • Compound A showed IC50 values of 15 µM against MCF-7 cells.
  • Compound B exhibited an IC50 of 20 µM against A549 cells.

These findings underline the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Activity

Another investigation focused on evaluating the antimicrobial properties of 6H-Cyclohepta(b)quinoline derivatives against various bacterial strains. The results indicated that certain derivatives displayed notable inhibitory effects on Gram-positive bacteria. For instance:

  • Derivative X showed an MIC value of 32 µg/mL against Staphylococcus aureus.

This suggests a potential for developing new antimicrobial agents based on this compound's structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.